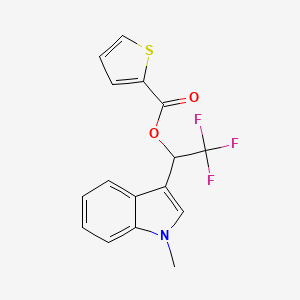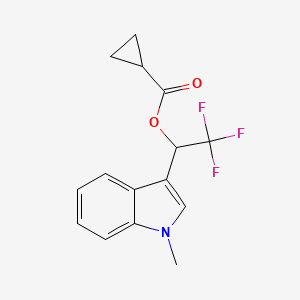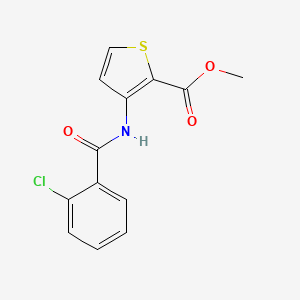
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Vue d'ensemble
Description
The compound “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of a trifluoroethyl group could potentially impart interesting properties to this compound, as fluorine atoms are often used in medicinal chemistry to modulate the biological activity and physical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiophene rings, along with the trifluoroethyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the indole and thiophene rings, as well as the electron-withdrawing effect of the trifluoroethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the trifluoroethyl group could impact its solubility, stability, and other properties .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The compound 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate, due to its structural complexity and fluorine content, finds application in the field of chemical synthesis. In one study, boron trifluoride diethyl etherate was used to catalyze the intramolecular cyclization of related compounds, leading to the formation of novel 3-phosphonylated indoles, a process which highlights the synthetic utility of fluorinated indoles in generating phosphorus-containing heterocycles (Egorova et al., 2017). This reaction pathway demonstrates the potential of using fluorinated indoles as intermediates in the synthesis of complex organic molecules.
Indole Derivative Synthesis
The synthesis of β-trifluoromethyl-N-acetyltryptophan, an important derivative for biological studies, involves the use of related fluorinated indole compounds. The synthesis illustrates the reactivity of such fluorinated indoles towards nucleophiles and their role in constructing tryptophan derivatives with potential pharmacological applications (Gong, Kato, & Kimoto, 1999).
Catalytic Applications
In catalysis, palladium-catalyzed reactions involving ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates have been developed to access free-NH indole 2-acetamides, showcasing the versatility of fluorinated indoles in palladium-catalyzed synthetic methodologies (Cacchi, Fabrizi, & Filisti, 2009). This type of reaction underscores the utility of fluorinated indoles in the construction of indole-based compounds with potential bioactive properties.
Organofluorine Chemistry
In organofluorine chemistry, the introduction of fluorine atoms into organic molecules is of significant interest due to the unique properties that fluorine imparts. Studies involving the electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals demonstrate the synthetic routes to N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines, highlighting the role of fluorinated indoles in the synthesis of fluorinated amines with potential utility in medicinal chemistry and material science (Gong & Kato, 2001).
Orientations Futures
Propriétés
IUPAC Name |
[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c1-20-9-11(10-5-2-3-6-12(10)20)14(16(17,18)19)22-15(21)13-7-4-8-23-13/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMIWKIJTLVSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154819 | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478079-29-7 | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478079-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141069.png)
![N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141076.png)
![N-(benzoyloxy)-N-[(E)-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)ethylidene]amine](/img/structure/B3141084.png)
![methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B3141091.png)
![N-(4-{[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B3141093.png)
![N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141103.png)
![4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3141133.png)
![(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3141139.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B3141140.png)
![1-Methyl-4-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B3141144.png)

![2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B3141171.png)
![Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3141178.png)
